molecular formula C₃₅H₃₆N₂O₁₃ B1140804 Muraglitazar Acyl-beta-D-glucuronide CAS No. 875430-26-5

Muraglitazar Acyl-beta-D-glucuronide

Cat. No. B1140804
M. Wt: 692.67
InChI Key:
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Description

Synthesis Analysis

Muraglitazar undergoes extensive metabolism in humans through acyl glucuronidation to form 1-O-β-acyl glucuronide metabolites as major drug-related components in bile, constituting at least 15 to 16% of the dose after oral administration. The synthesis involves glucuronidation, which is a process where glucuronic acid is transferred to muraglitazar, facilitating its excretion (Zhang et al., 2011).

Molecular Structure Analysis

The molecular structure of muraglitazar acyl-β-D-glucuronide includes a glucuronide moiety attached to the muraglitazar molecule. The glucuronidation process enhances the solubility of hydrophobic compounds like muraglitazar, making them more easily excreted. The presence of the glucuronide moiety significantly alters the physicochemical properties of the parent compound.

Chemical Reactions and Properties

Muraglitazar acyl-β-D-glucuronide is involved in various chemical reactions, including hydrolysis and acyl migration. These reactions can influence the stability and biological activity of the metabolite. Specifically, acyl glucuronides can undergo intramolecular rearrangement and bind covalently to proteins, potentially leading to adverse effects (Sallustio et al., 1997).

Physical Properties Analysis

The physical properties of muraglitazar acyl-β-D-glucuronide, such as solubility and stability, are crucial for its pharmacokinetic profile. Acyl glucuronides are more water-soluble than their parent compounds, facilitating their excretion in bile and urine. However, they may also exhibit decreased plasma stability, affecting their circulation and potential toxicity (Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinity to proteins, are essential for understanding the pharmacological and toxicological implications of muraglitazar acyl-β-D-glucuronide. Acyl glucuronides can react with amino acids or proteins, forming adducts that may lead to immune responses or cellular damage. The electrophilic nature of these metabolites allows them to bind covalently to nucleophilic sites in proteins, potentially leading to adverse drug reactions (Sallustio et al., 1997).

Scientific Research Applications

1. Analytical Method Development

A study by Xue et al. (2008) developed a specific monitoring method for measuring muraglitazar 1-O-beta-acyl glucuronide in plasma. This method doesn't require extensive chromatographic separation of isomers, which is a significant advancement in the analytical measurement of muraglitazar acyl glucuronide (Xue et al., 2008).

2. Comparative Metabolite Profiling

Zhang et al. (2011) compared the plasma stability of muraglitazar and peliglitazar acyl glucuronides. The study showed different circulation patterns of these metabolites in humans and highlighted the importance of understanding metabolite stability for risk assessment (Zhang et al., 2011).

3. Metabolic Pathway Analysis

Li et al. (2006) explored the biotransformation of muraglitazar in mice, revealing unique metabolites and metabolic pathways. This study contributes to our understanding of interspecies differences in drug metabolism (Li et al., 2006).

4. Enzyme Identification

A study by Zhang et al. (2007) identified the cytochrome P450 and UDP-glucuronosyltransferase enzymes involved in muraglitazar metabolism. This information is crucial for predicting drug interactions and understanding the drug's metabolism (Zhang et al., 2007).

5. Microbial Bioreactors in Metabolite Identification

Zhang et al. (2006) used microbial bioreactors for identifying muraglitazar metabolites, demonstrating an innovative approach in drug metabolism research (Zhang et al., 2006).

6. Drug Disposition and Pharmacokinetics

Wang et al. (2006) investigated the metabolism and disposition of muraglitazar, providing insights into its pharmacokinetics and the role of glucuronidation in its clearance (Wang et al., 2006).

7. Comparative Metabolism in Different Species

A study by Zhang et al. (2007) on the comparative metabolism of muraglitazar in animals and humans offers valuable insights into species-specific metabolic pathways, crucial for drug development and safety assessment (Zhang et al., 2007).

Safety And Hazards

The study demonstrated the difficulty in doing risk assessment based on metabolite exposure in plasma because the more reactive muraglitazar AG would not have triggered a threshold of concern based on the recent U.S. Food and Drug Administration guidance on Metabolites in Safety Testing, whereas the more stable peliglitazar AG would have .

properties

IUPAC Name

(3R,6R)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28?,29-,30?,31?,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMNHAOSAKQBJM-ZGCFSIIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O[C@@H]4C(C([C@H](C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Muraglitazar Acyl-beta-D-glucuronide

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